molecular formula C9H7NO2 B13679121 5-Methylbenzo[c]isoxazole-3-carbaldehyde

5-Methylbenzo[c]isoxazole-3-carbaldehyde

Cat. No.: B13679121
M. Wt: 161.16 g/mol
InChI Key: MBDZFNPSGFNCJQ-UHFFFAOYSA-N
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Description

5-Methylbenzo[c]isoxazole-3-carbaldehyde is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzo[c]isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and environmentally friendly.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using metal-free catalysts and microwave-assisted synthesis, are likely to be employed to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5-Methylbenzo[c]isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Methylbenzo[c]isoxazole-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylbenzo[c]isoxazole-3-carbaldehyde is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological effects .

Comparison with Similar Compounds

  • 3-Methylbenzo[c]isoxazole
  • 4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole
  • Sulfamethoxazole
  • Muscimol
  • Ibotenic acid

Comparison: 5-Methylbenzo[c]isoxazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it offers a unique combination of reactivity and potential therapeutic applications .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

5-methyl-2,1-benzoxazole-3-carbaldehyde

InChI

InChI=1S/C9H7NO2/c1-6-2-3-8-7(4-6)9(5-11)12-10-8/h2-5H,1H3

InChI Key

MBDZFNPSGFNCJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(ON=C2C=C1)C=O

Origin of Product

United States

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